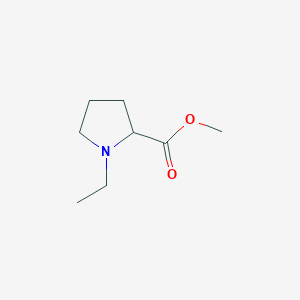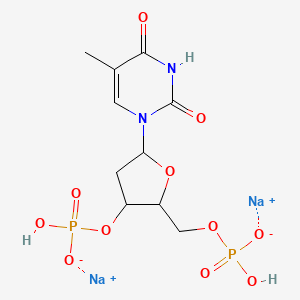
Thymidine 3',5'-Diphosphate Disodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine 3',5'-Diphosphate Disodium Salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphoryl group, a pyrimidinyl group, and a phosphate group. It is often used in biochemical and pharmaceutical research due to its potential biological activities.
作用机制
Target of Action
The primary targets of Thymidine 3’,5’-Diphosphate Disodium Salt are DNA topoisomerase 1 in Escherichia coli (strain K12) and Thermonuclease in Staphylococcus aureus . These enzymes play crucial roles in DNA replication and repair, making them important targets for this compound.
Mode of Action
Thymidine 3’,5’-Diphosphate Disodium Salt interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in DNA replication and repair processes.
Biochemical Pathways
The compound is a nucleoside diphosphate derived from the phosphorylation of Thymidine . It is produced from Thymidine monophosphate by Thymidylate kinase (TMPK) , a nucleoside monophosphate kinase . This compound can be further phosphorylated to its active triphosphate antiviral or antitumor moieties .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound is stored at -20°C , indicating that it may require specific storage conditions to maintain its stability and efficacy.
Result of Action
The inhibition of DNA topoisomerase 1 and Thermonuclease by Thymidine 3’,5’-Diphosphate Disodium Salt leads to disruptions in DNA replication and repair . This can result in the death of bacterial cells, giving the compound its antiviral and anticancer properties .
Action Environment
The action of Thymidine 3’,5’-Diphosphate Disodium Salt can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as proteins or salts, could potentially interact with the compound and alter its action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate typically involves multiple steps The process begins with the preparation of the oxolan-2-yl intermediate, which is then phosphorylated and coupled with the pyrimidinyl group
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for high yield and purity, involving controlled reaction conditions such as temperature, pH, and solvent choice. The use of automated reactors and purification systems ensures consistent quality and scalability.
化学反应分析
Types of Reactions
Thymidine 3',5'-Diphosphate Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The phosphoryl and pyrimidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can introduce various functional groups to the pyrimidinyl moiety.
科学研究应用
Thymidine 3',5'-Diphosphate Disodium Salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cellular signaling and metabolism.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
相似化合物的比较
Similar Compounds
4,4’-Difluorobenzophenone: Used as a precursor in polymer synthesis.
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound similar to vitamin E.
Uniqueness
Thymidine 3',5'-Diphosphate Disodium Salt is unique due to its combination of phosphoryl and pyrimidinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O11P2.2Na/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17;;/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEWRJOJVLPPMM-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Na2O11P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

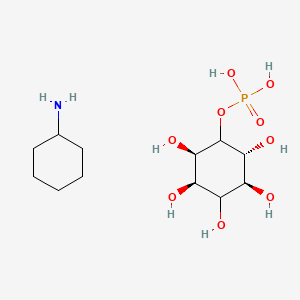

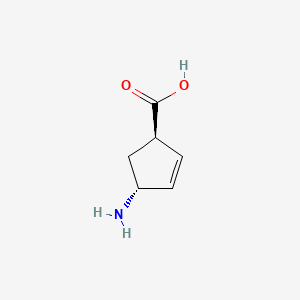
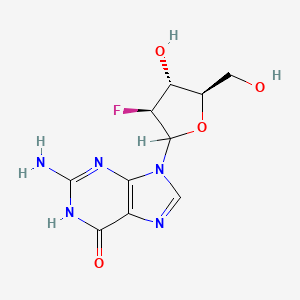
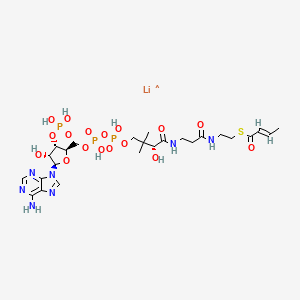
![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)
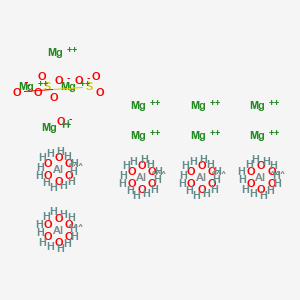
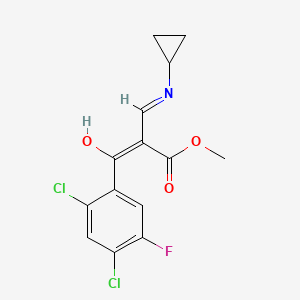
![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)
